ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrimidinone ring, and a benzothiophene moiety
Preparation Methods
The synthesis of ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving several key reactions:
Formation of the Pyrimidinone Ring: The synthesis begins with the formation of the pyrimidinone ring by reacting 6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Benzothiophene Moiety: The next step involves the introduction of the benzothiophene moiety through a cyclization reaction. This can be achieved by heating the intermediate product with a suitable reagent such as sulfur and a base like potassium carbonate.
Final Coupling Reaction: The final step involves the coupling of the intermediate with ethyl chloroformate to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially through the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidinone ring, potentially leading to the formation of alcohol derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides.
Scientific Research Applications
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.
Materials Science: The compound’s functional groups and aromatic rings make it suitable for incorporation into polymers and other materials with desirable properties such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group and pyrimidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzothiophene moiety can interact with hydrophobic pockets in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
6-AMINO-2-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}SULFANYL)-4(3H)-PYRIMIDINONE:
Other Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different substituents can exhibit varying properties and applications, highlighting the importance of the specific functional groups present in this compound.
Properties
IUPAC Name |
ethyl 2-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-3-32-23(31)21-16-9-4-5-10-17(16)34-22(21)26-20(30)13-33-24-27-19(29)12-18(25)28(24)15-8-6-7-14(2)11-15/h6-8,11-12H,3-5,9-10,13,25H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDSNPURKJPQHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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